5-Chloro-2-(ethylamino)benzoic acid
Overview
Description
5-Chloro-2-(ethylamino)benzoic acid is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position of the benzene ring is replaced by a chlorine atom, and the hydrogen atom at the 2nd position is replaced by an ethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(ethylamino)benzoic acid typically involves the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Ethylation: The amino group is ethylated using ethyl iodide in the presence of a base such as potassium carbonate (K2CO3) to form the ethylamino group.
Hydrolysis: The final step involves hydrolysis to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include continuous flow reactors and batch reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the ethylamino group or the benzene ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the ethylamino group or the benzene ring.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-2-(ethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(ethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar structure but with a nitro group instead of an ethylamino group.
5-Chloro-2-aminobenzoic acid: Similar structure but with an amino group instead of an ethylamino group.
2-Ethylamino-5-nitrobenzoic acid: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
5-Chloro-2-(ethylamino)benzoic acid is unique due to the presence of both the chlorine atom and the ethylamino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-(ethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-11-8-4-3-6(10)5-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSAJVLTBRCVQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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